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Get Quote

Stability and Analytical Profiling

For researchers, understanding the drug's stability and controlling impurities are critical. The following table

summarizes key degradation data and analytical methods for genotoxic impurities.

Table 2: Cloperastine Fendizoate Degradation under Stress Conditions (after 45 min) [1]

Stress Condition Degradation Percentage

Basic 22.86%

Acidic 20.68%

Oxidative 12.86%

Mass spectrometry (MS/MS) analysis identified the major degradation product as benzaldehyde (m/z

105.03), formed via ether bond cleavage under all stress conditions [1].

Table 3: Analytical Methods for Genotoxic Impurities (GTIs) [2]

Genotoxic Impurity (GTI) Analytical Technique Key Parameter

2-Chloroethanol (2-CE) GC-MS LOD: 1.7 mg/L
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Genotoxic Impurity (GTI) Analytical Technique Key Parameter

Methyl p-toluenesulfonate (MPTS) HPLC-DAD LOD: 11.2 mg/L

2-Chloroethyl p-toluenesulfonate (CEPTS) HPLC-DAD LOD: 2.1 mg/L

Experimental Protocols

Here are detailed methodologies for key experiments related to Cloperastine Fendizoate.

1. Green HPLC Method for Analysis and Stability-Indicating Method [1]

Objective: To measure Cloperastine Fendizoate in the presence of its degradation products and
parabens.

Chromatographic Conditions:
Column: C18

Mobile Phase: Ethanol and 0.1% orthophosphoric acid (pH=4) at a 50:50 v/v ratio
Flow Rate: 1.0 mL/min

Detection: UV at 250.0 nm
Concentration Range: 5.0–200.0 µg/mL (linear)

Validation: The method was validated per ICH guidelines with a mean percentage recovery of
100.43 ± 0.148%.

2. Protocol for Determination of Genotoxic Impurities [2]

Sample Preparation: Use Strong Anion-Exchange Solid-Phase Extraction (SAX-SPE) to remove the
main fendizoate component from the sample solution.

For 2-Chloroethanol (2-CE):
Technique: GC-MS

Column: Factor Four VF-23ms capillary column (30 m × 0.25 mm I.D., 0.25 µm film thickness)
Detection: Single Ion Monitoring (SIM) at m/z 80

For Sulfonate Esters (MPTS, CEPTS):
Technique: HPLC-DAD

Column: SymmetryShield RP8 (250 mm × 4.6 mm, 5 µm) at 50°C
Mobile Phase: Phosphate buffer (pH 3.0; 10 mM)-Methanol (containing 10% ACN) (45:55, v/v)

Flow Rate: 1.7 mL/min
Detection: UV at 227 nm

Injection Volume: 80 µL (of sample solution diluted 1:1 with water after SPE)
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Mechanism and Workflow Visualizations

The following diagrams illustrate the drug's multi-target mechanism and the analytical workflow for impurity

profiling.
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Analytical workflow for genotoxic impurity determination

Synthesis and Pharmacokinetics
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The synthesis of the more active levo-enantiomer, L-cloperastine fendizoate, has been optimized to achieve

high optical purity and yield [3] [4]. A common approach involves:

Nucleophilic substitution of 4-chlorobenzhydrol with 2-chloroethanol.
Reaction of the intermediate with piperidine to yield racemic cloperastine.

Resolution of the racemate using a chiral resolving agent like L-(-)-diR substituted benzoyl tartaric
acid in a fatty alcohol solvent.

Salt formation with fendizoic acid to yield the final product [3] [4].

Key pharmacokinetic parameters from a 2022 bioequivalence study in healthy Chinese subjects are listed

below [5].

Table 4: Key Pharmacokinetic Parameters (Single 10 mg Dose) [5]

Parameter Fasting Condition (Mean ± SD) Postprandial Condition (Mean ± SD)

Tmax (h) 1-1.5 (Reported Range) [6] 1-1.5 (Reported Range) [6]

Cmax (ng/mL) Not Specified Not Specified

AUC0–∞ (h·ng/mL) 81.0 ± 46.9 81.0 ± 46.9

t1/2 (h) 23.0 ± 7.7 23.0 ± 7.7

The same study concluded that food intake has no significant impact on the absorption of cloperastine, and

the drug was well-tolerated with no serious adverse events reported [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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